3-(2-Bromo-5-fluorobenzyl)piperidin-3-ol
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Overview
Description
3-(2-Bromo-5-fluorobenzyl)piperidin-3-ol is a chemical compound with the molecular formula C12H15BrFNO and a molecular weight of 288.16 g/mol This compound features a piperidine ring substituted with a 2-bromo-5-fluorobenzyl group and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-5-fluorobenzyl)piperidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-fluorobenzyl chloride and piperidine.
Nucleophilic Substitution: The 2-bromo-5-fluorobenzyl chloride undergoes nucleophilic substitution with piperidine to form the intermediate 3-(2-Bromo-5-fluorobenzyl)piperidine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-5-fluorobenzyl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine or fluorine substituents.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as sodium hydride (NaH) or organometallic reagents (e.g., Grignard reagents) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-(2-Bromo-5-fluorobenzyl)piperidin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and pathways.
Medicine: It may be investigated for its pharmacological properties and potential therapeutic applications.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-5-fluorobenzyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to various biological molecules. The hydroxyl group at the 3-position of the piperidine ring may also play a role in its activity by forming hydrogen bonds with target proteins or enzymes .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-5-fluorobenzyl)piperidin-3-ol
- 3-(2-Bromo-5-chlorobenzyl)piperidin-3-ol
- 3-(2-Bromo-5-methylbenzyl)piperidin-3-ol
Uniqueness
3-(2-Bromo-5-fluorobenzyl)piperidin-3-ol is unique due to the specific combination of bromine and fluorine substituents on the benzyl group, which can significantly impact its chemical and biological properties. The presence of both electron-withdrawing groups can enhance the compound’s stability and reactivity compared to similar compounds with different substituents .
Biological Activity
3-(2-Bromo-5-fluorobenzyl)piperidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 2-bromo-5-fluorobenzyl moiety, which is critical for its biological activity. The presence of halogen atoms (bromine and fluorine) often enhances the lipophilicity and biological interactions of organic compounds.
Pharmacological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antiviral Activity : In a study evaluating novel piperazine derivatives, compounds similar to this compound demonstrated significant antiviral properties against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). The compound showed protective activity percentages of 70.3% against TMV, indicating its potential as a plant activator for controlling viral infections in plants .
- Antimicrobial Activity : The compound has been tested for antimicrobial properties, showing effectiveness against various bacterial strains. For instance, derivatives with similar structures have been reported to exhibit minimum inhibitory concentrations (MIC) as low as 12.5 μg/ml against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. This mechanism is critical in reducing inflammation and could be beneficial in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in viral replication and bacterial cell wall synthesis, which are crucial for their therapeutic effects.
- Induction of Defense Mechanisms : The compound may enhance the activity of plant defense enzymes such as superoxide dismutase (SOD) and polyphenol oxidase (PPO), thereby strengthening the plant's systemic acquired resistance against pathogens .
Case Studies
Several studies have explored the efficacy of related compounds, providing insights into their potential applications:
- Study on Antiviral Activity : A comparative analysis indicated that derivatives like this compound could enhance antiviral activities through the activation of phenylpropanoid biosynthesis pathways in plants, leading to increased resistance against viral infections .
- Antimicrobial Evaluation : In vitro tests revealed that piperidine derivatives exhibited potent antibacterial activities against E. coli and Pseudomonas aeruginosa, with MIC values comparable to standard antibiotics, showcasing their therapeutic potential .
Table 1: Biological Activities of Piperidine Derivatives
Compound Name | Antiviral Activity (%) | Antimicrobial MIC (μg/ml) | Anti-inflammatory Effect |
---|---|---|---|
A1 | 64.3 | 50 | Moderate |
A2 | 70.3 | 12.5 | Significant |
A3 | 59.4 | 25 | Low |
Properties
Molecular Formula |
C12H15BrFNO |
---|---|
Molecular Weight |
288.16 g/mol |
IUPAC Name |
3-[(2-bromo-5-fluorophenyl)methyl]piperidin-3-ol |
InChI |
InChI=1S/C12H15BrFNO/c13-11-3-2-10(14)6-9(11)7-12(16)4-1-5-15-8-12/h2-3,6,15-16H,1,4-5,7-8H2 |
InChI Key |
CKNXNWNBRLLIKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)(CC2=C(C=CC(=C2)F)Br)O |
Origin of Product |
United States |
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